2-Prop-2-ynyl-2,3-dihydro-isoindol-1-one
Description
Chemical Structure and Properties 2-Prop-2-ynyl-2,3-dihydro-isoindol-1-one (CAS: 16160-73-9) is a bicyclic organic compound with the molecular formula C₁₁H₉NO and a molecular weight of 171.19 g/mol . Its structure comprises an isoindolinone core (a fused benzene and pyrrolidone ring) substituted with a propargyl (prop-2-ynyl) group at the 2-position (Figure 1). The propargyl moiety introduces alkyne functionality, enabling participation in click chemistry or serving as a Michael acceptor in synthetic modifications.
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-prop-2-ynyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H9NO/c1-2-7-12-8-9-5-3-4-6-10(9)11(12)13/h1,3-6H,7-8H2 |
InChI Key |
VTBGJAQKYGLBTB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoindolinone derivatives are a versatile class of compounds with applications in medicinal chemistry, materials science, and catalysis. Below is a systematic comparison of 2-prop-2-ynyl-2,3-dihydro-isoindol-1-one with structurally analogous compounds, focusing on substituent effects, synthetic routes, and functional properties.
Table 1: Structural and Functional Comparison of Isoindolinone Derivatives
Physicochemical Properties
- Solubility : Hydroxyl and amine-substituted derivatives (e.g., 6-hydroxy- or FAK inhibitor) exhibit higher aqueous solubility than the hydrophobic propargyl analog.
- Thermal Stability: Crystallographic studies of 3-[(3-oxo-1,3-dihydro-isobenzofuran-1-yl)-phenethylamino]-2-phenethyl-isoindol-1-one (C₃₂H₂₈N₂O₃) reveal planar isoindolinone cores with dihedral angles influencing packing stability .
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